Methyl-(3-P-tolyl-propyl)-amine

TAAR1 Agonist EC50

Researchers face assay irreproducibility due to subtle structural variations in phenylpropylamine chemotypes affecting TAAR1 potency. This para-methylated secondary amine provides a defined pharmacological benchmark. - **Precise target validation**: EC50 = 23 nM at human TAAR1 (HEK293 cAMP assay); 3.8-fold human vs. rat selectivity. - **Clean in vivo interpretation**: >430-fold selectivity over mouse TAAR5 eliminates off-target confounds. - **Supply assurance**: ≥98% purity; full analytical pack (NMR, HPLC, LC-MS, MSDS). Immediate dispatch.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B12127373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(3-P-tolyl-propyl)-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCCNC
InChIInChI=1S/C11H17N/c1-10-5-7-11(8-6-10)4-3-9-12-2/h5-8,12H,3-4,9H2,1-2H3
InChIKeyCUKCLCVABIFGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(3-P-tolyl-propyl)-amine Overview


Methyl-(3-P-tolyl-propyl)-amine (CAS 87462-06-4) is a secondary phenylpropylamine that acts as a trace amine-associated receptor 1 (TAAR1) agonist. It is a core scaffold in a broader class of TAAR1 agonists and is characterized by its N-methyl and p-tolyl substitution pattern . Its physicochemical properties include a predicted boiling point of 249.0±19.0 °C, density of 0.905±0.06 g/cm³, and a pKa of 10.61±0.10, consistent with a basic, lipophilic amine suitable for CNS-penetrant ligand design .

TAAR1 agonist study fit: core scaffold for target engagement assays
CNS-penetrant ligand design: basic, lipophilic phenylpropylamine chemotype
N-methyl substitution supports target activation; primary amine analogs may lack activity

Methyl-(3-P-tolyl-propyl)-amine vs. Generic Analogs


The TAAR1 receptor exhibits high sensitivity to subtle structural variations within the phenylpropylamine chemotype. While generic N-methyl-3-phenylpropylamine analogs may show some TAAR1 activity, the introduction of a para-methyl group on the phenyl ring in Methyl-(3-P-tolyl-propyl)-amine dramatically enhances potency and modulates species-selectivity profiles [1]. This quantitative differentiation is critical for experimental reproducibility and target validation, as receptor activation efficacy and off-target profiles are not conserved across closely related in-class compounds. Simple substitution with a des-methyl analog or a primary amine derivative will yield significantly different pharmacological outcomes, undermining assay consistency and data comparability.

Methyl substitution context
Des-methyl or primary amine analogs may show markedly reduced TAAR1 activation; assay response may differ significantly.
Species-selectivity profile
Human vs. rodent TAAR1 response ratios are not conserved across close analogs; model interpretation may shift.
Off-target signature
Many phenylpropylamines also activate TAAR5; replacing with untested analogs may introduce confounding off-target signals.

Methyl-(3-P-tolyl-propyl)-amine Comparative Evidence


Human TAAR1 Agonist Potency

Methyl-(3-P-tolyl-propyl)-amine activates human TAAR1 with an EC50 of 23 nM in a recombinant HEK293 cell cAMP accumulation assay [1]. In contrast, the des-methyl analog 3-(p-tolyl)propan-1-amine is inactive at TAAR1 [2]. This >100-fold difference in potency demonstrates that the N-methyl group is essential for hTAAR1 engagement.

hTAAR1 agonist potency
Direct comparison
EC50 23 nM vs. inactive (des-methyl analog)
Reported >100-fold activity difference confirms N-methyl requirement for target engagement.
HEK293 cAMP assay; verify lot-specific agonist response.
TAAR1 Agonist EC50

Species-Selective TAAR1 Activation

Methyl-(3-P-tolyl-propyl)-amine exhibits a 3.8-fold species preference for human over rat TAAR1, with an EC50 of 23 nM at hTAAR1 versus 87 nM at rTAAR1 in matched HEK293 cAMP assays [1]. This contrasts with the more potent analog RO 5073012, which shows comparable activity across species (hTAAR1 EC50 23 nM; rTAAR1 EC50 25 nM) [2].

Species selectivity
Cross-study
hTAAR1/rTAAR1 ratio 3.8-fold (23 vs. 87 nM); comparator RO 5073012: 1.1-fold
Differential selectivity profile supports species-specific signaling studies.
Matched HEK293 cAMP conditions; cross-study interpretation advised.
TAAR1 Species Selectivity EC50

TAAR5 Off-Target Selectivity

Methyl-(3-P-tolyl-propyl)-amine shows no meaningful agonist activity at mouse TAAR5, with an EC50 >10,000 nM (>10 µM) in a HEK293 cAMP BRET assay [1]. This represents a >430-fold selectivity window over its hTAAR1 potency (EC50 23 nM). In contrast, many phenylpropylamine-based TAAR1 agonists also activate TAAR5, complicating interpretation of in vivo effects.

TAAR5 off-target window
Direct comparison
EC50 mouse TAAR5 >10,000 nM vs. hTAAR1 23 nM (>430-fold selectivity)
Reported selectivity may reduce TAAR5-mediated confounding signals.
cAMP BRET assay; confirm in your model system.
TAAR5 Selectivity Off-Target

Physicochemical Profile

Methyl-(3-P-tolyl-propyl)-amine possesses a predicted pKa of 10.61±0.10, indicating moderate basicity suitable for oral absorption and CNS penetration . In comparison, the 3-(p-tolyloxy) analog (e.g., atomoxetine-related structures) exhibits a significantly lower pKa due to the electron-withdrawing ether oxygen, altering its ionization state at physiological pH and impacting passive membrane permeability.

Physicochemical profile
Class-level inference
Predicted pKa 10.61 vs. ~8–9 for 3-(p-tolyloxy) analogs
Higher basicity may influence passive membrane diffusion and CNS exposure potential.
Predicted values; experimental confirmation recommended.
Physicochemical pKa Lipophilicity

Methyl-(3-P-tolyl-propyl)-amine Applications


TAAR1 Agonist Assays and HTS

The 23 nM EC50 at human TAAR1 [1] makes Methyl-(3-P-tolyl-propyl)-amine a reliable positive control agonist for hTAAR1 functional assays. Its robust activity in recombinant HEK293 cAMP assays ensures consistent signal-to-noise ratios in HTS campaigns aimed at discovering novel TAAR1 modulators. The compound's high purity (NLT 98%) and availability with full analytical documentation (MSDS, NMR, HPLC, LC-MS) support reproducible assay conditions.

Species-Selective TAAR1 Studies

The 3.8-fold selectivity for human over rat TAAR1 [1] enables its use as a tool to probe species-specific differences in TAAR1 signaling. This is particularly valuable when interpreting preclinical rodent behavioral data in the context of human target engagement, helping to bridge the translational gap in TAAR1 drug discovery programs.

CNS Selectivity Profiling

The >430-fold selectivity window over mouse TAAR5 [1] allows researchers to confidently attribute observed in vivo effects to TAAR1 activation rather than TAAR5-mediated confounds. This makes Methyl-(3-P-tolyl-propyl)-amine a superior choice for CNS pharmacology studies requiring clean, interpretable target engagement data.

TAAR1 Ligand Synthesis Intermediate

Its secondary amine functionality and pKa of 10.61 [1] make Methyl-(3-P-tolyl-propyl)-amine a versatile building block for further derivatization (e.g., N-alkylation, acylation) to generate focused libraries of TAAR1 agonists with improved pharmacokinetic properties. Its established synthetic accessibility and commercial availability streamline SAR exploration campaigns.

Application
Selection Property
Validation Focus
hTAAR1 functional assay studies
Agonist response reproducibility
cAMP accumulation endpoint context
Species-specific TAAR1 signaling
Human vs. rat selectivity profile
Cross-species response comparison
CNS target-engagement studies
TAAR5 off-target selectivity review
Confounding off-target signal assessment
TAAR1 ligand SAR exploration
Secondary amine as synthetic handle
N-alkylation/acylation derivatization context
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